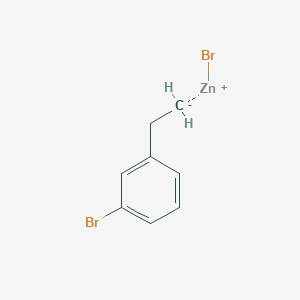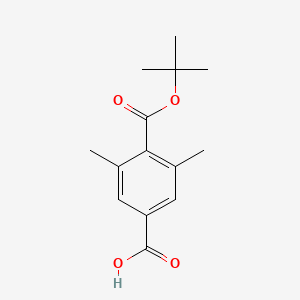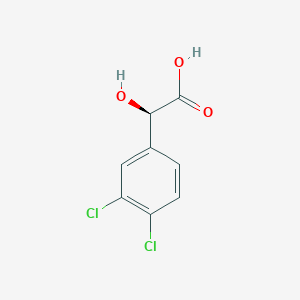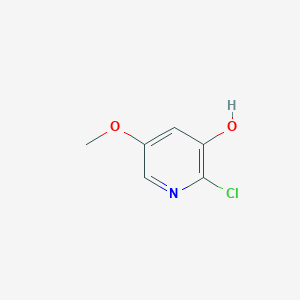![molecular formula C11H9BrO3S B13910781 6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a carboxylate ester group at the 2nd position of the benzothiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate typically involves the bromination of 4-methoxybenzothiophene followed by esterification. One common method includes:
Bromination: The starting material, 4-methoxybenzothiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the carboxylate ester can be reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted benzothiophenes with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups can influence its binding affinity and specificity, while the carboxylate ester can affect its solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Methyl 6-Chloro-4-methoxybenzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-Bromo-4-hydroxybenzothiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 6-Bromo-4-methoxybenzofuran-2-carboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.
Uniqueness: Methyl 6-Bromo-4-methoxybenzothiophene-2-carboxylate is unique due to the combination of its bromine, methoxy, and carboxylate ester groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications and makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H9BrO3S |
|---|---|
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
methyl 6-bromo-4-methoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3S/c1-14-8-3-6(12)4-9-7(8)5-10(16-9)11(13)15-2/h3-5H,1-2H3 |
Clé InChI |
VWVHWCOZXVEONR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(SC2=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)



![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)






![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)
